molecular formula C19H17NO4 B14049606 Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B14049606
M. Wt: 323.3 g/mol
InChI Key: WUTYMWYIYDDGLL-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C19H17NO4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxy-7-phenoxy-3-isoquinolinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but lacks the methyl group at the 1-position.

    4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-Hydroxy-7-phenoxyisoquinoline-3-carboxylic acid: Similar structure but lacks both the methyl group and the ester group.

Uniqueness

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is unique due to the presence of both the methyl group at the 1-position and the ethyl ester group. These structural features contribute to its distinct chemical properties and potential biological activities .

Properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)17-18(21)15-10-9-14(11-16(15)12(2)20-17)24-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYMWYIYDDGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=C(C=CC2=C1O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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